molecular formula C22H25N5O6 B11231517 2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B11231517
M. Wt: 455.5 g/mol
InChI Key: OXTSERFLZIRQTR-UHFFFAOYSA-N
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Description

2-(2-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE is a complex organic compound that features a variety of functional groups, including furan, piperazine, methoxy, oxo, dihydropyridine, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Furan-2-Carbonyl Piperazine Intermediate: This step involves the reaction of furan-2-carboxylic acid with piperazine under appropriate conditions to form the furan-2-carbonyl piperazine intermediate.

    Attachment of the Dihydropyridine Moiety: The intermediate is then reacted with a suitable dihydropyridine derivative to form the core structure of the compound.

    Introduction of the Oxazole Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dihydropyridine moieties.

    Reduction: Reduction reactions can occur at the oxo and dihydropyridine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s diverse functional groups make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Pharmaceutical Research: The compound may serve as a lead compound for the development of new therapeutic agents.

    Industrial Applications: Its unique structure could be exploited in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 2-(2-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The furan and piperazine moieties may play a role in binding to the target, while the oxazole and dihydropyridine groups could be involved in the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-{4-[(Furan-2-yl)carbonyl]piperazin-1-yl}-6,7-dimethoxyquinazolin-4-amine hydrochloride: This compound shares the furan-2-carbonyl piperazine moiety but differs in the rest of its structure.

    4-Hydroxy-2-quinolones: These compounds have a similar dihydropyridine core but lack the furan and oxazole groups.

Uniqueness

The uniqueness of 2-(2-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE lies in its combination of multiple functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H25N5O6

Molecular Weight

455.5 g/mol

IUPAC Name

2-[2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C22H25N5O6/c1-15-10-20(24-33-15)23-21(29)14-27-13-19(31-2)17(28)11-16(27)12-25-5-7-26(8-6-25)22(30)18-4-3-9-32-18/h3-4,9-11,13H,5-8,12,14H2,1-2H3,(H,23,24,29)

InChI Key

OXTSERFLZIRQTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C(=O)C4=CC=CO4)OC

Origin of Product

United States

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